molecular formula C34H40BF4N3O4 B14764494 Cyanine3 NHS ester minimal dye

Cyanine3 NHS ester minimal dye

Cat. No.: B14764494
M. Wt: 641.5 g/mol
InChI Key: STPLGCDKSHGEBA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine3 NHS ester minimal dye involves the reaction of Cyanine3 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS, to ensure the purity and functionality of the dye .

Chemical Reactions Analysis

Types of Reactions

Cyanine3 NHS ester minimal dye primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines in biomolecules to form stable amide bonds .

Common Reagents and Conditions

    Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC)

    Conditions: Organic solvents like DMF or DCM, mild temperatures

Major Products

The major product formed from the reaction of this compound with biomolecules is a labeled biomolecule with a stable amide bond .

Mechanism of Action

Cyanine3 NHS ester minimal dye exerts its effects by forming stable amide bonds with primary amines in biomolecules. This labeling allows for the visualization and tracking of these biomolecules in various applications. The dye’s fluorescence properties enable it to emit light upon excitation, making it useful in imaging and diagnostic techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high fluorescence quantum yield, photostability, and suitability for labeling a wide range of biomolecules. Its minimal dye formulation ensures consistent and reliable labeling results .

Properties

Molecular Formula

C34H40BF4N3O4

Molecular Weight

641.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;trifluoroborane;fluoride

InChI

InChI=1S/C34H40N3O4.BF3.FH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;2-1(3)4;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;;1H/q+1;;/p-1

InChI Key

STPLGCDKSHGEBA-UHFFFAOYSA-M

Canonical SMILES

B(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[F-]

Origin of Product

United States

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